Cdhppg
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dicyclohexyl(phenyl)phosphane;gold(1+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.Au.ClH/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRVMNEUMJWLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54AuClP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922421 | |
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117412-16-5 | |
| Record name | Chlorobis(dicyclohexylphenylphosphine)gold(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117412165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Techniques for Cdhppg Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy of Gold(I) Phosphine (B1218219) Complexes and their Derivatives
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For gold(I) phosphine complexes, both solid-state and solution-state NMR provide complementary information about structure, dynamics, and bonding.
In the solid state, anisotropic interactions that are averaged out in solution can be observed, providing rich structural detail. wikipedia.orgnih.gov Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra from solid samples. huji.ac.ilmdpi.com
³¹P CP/MAS NMR: This is a key technique for studying gold(I) phosphine complexes. The ³¹P nucleus is a sensitive probe of the coordination environment. rasayanjournal.co.in Solid-state ³¹P NMR can distinguish between crystallographically inequivalent phosphorus atoms, providing information on the number of unique phosphine environments in the unit cell. nih.gov For phosphine ligands bound to gold, the observation of splittings arising from coupling with the ¹⁹⁷Au (I = 3/2) nucleus indicates that the ligands are not mobile on the NMR timescale. researchgate.net
⁶³Cu/⁶⁵Cu NMR: While not directly applicable to gold complexes, the principles of solid-state NMR of quadrupolar nuclei like ⁶³Cu and ⁶⁵Cu (both I = 3/2) are relevant for understanding the analogous ¹⁹⁷Au nucleus. Studies on copper(I) phosphine complexes show that ⁶³Cu/⁶⁵Cu NMR is highly sensitive to the local coordination geometry and bonding around the metal center. acs.orgresearchgate.netacs.org The nuclear quadrupolar coupling constant (CQ) is a key parameter obtained from these spectra, providing insight into the symmetry of the electric field gradient at the nucleus. researchgate.net Similar information can be inferred for gold complexes, although obtaining ¹⁹⁷Au NMR spectra is often more challenging.
| Complex Type/Compound | ³¹P{¹H} Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| [AuCl(PR3)] precursors | Downfield shift (20-30 ppm) vs. free phosphine | rsc.org |
| Gold(III) Complex Au-1 | 44.34 | nih.gov |
| Gold(III) Complex Au-3 | 60.39 | nih.gov |
| Gold(III) Complex Au-4 | 33.98 | nih.gov |
In solution, rapid molecular tumbling averages out anisotropic interactions, leading to sharp NMR signals that are useful for routine characterization. ¹H, ¹³C, and ³¹P NMR are standard methods to confirm the synthesis and purity of gold(I) phosphine complexes. rsc.org The ³¹P{¹H} NMR spectra typically show a single signal for chemically equivalent phosphorus atoms, which shifts downfield upon coordination to the gold center. rsc.org For instance, the formation of [AuCl(PR₃)] complexes is indicated by a downfield shift in the ³¹P signal of 20-30 ppm relative to the free phosphine ligand. rsc.org Variable-temperature NMR studies can provide information on the stability and dynamic processes of these complexes in solution. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Gold(I) Phosphine Complexes
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about functional groups and metal-ligand bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to characterize gold(I) phosphine complexes. The presence of characteristic phosphine ligand bands confirms their incorporation into the complex. mdpi.com A key vibrational mode is the Au-P stretch, which provides direct evidence of the metal-ligand bond. These bands are typically found in the far-IR region, with assignments reported in the 420–541 cm⁻¹ range for some gold(I) phosphine complexes. mdpi.com The Au-X (where X is a halide) stretching frequencies can also be identified, often by comparing the spectra of the chloro and bromo analogues. cdnsciencepub.com For example, Au-Cl and Au-Br stretching frequencies have been reported for Ph₃PAuCl and Ph₃PAuBr. cdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solution. For gold(I) phosphine systems, it can also be used to identify Au-P and Au-X stretching modes.
| Compound | ν(Au-Cl) | ν(Au-Br) |
|---|---|---|
| Ph3PAuX | 338 | 255 |
| Ph3AsAuX | 330 | 232 |
Electronic Spectroscopy and Other Optical Characterization of Gold(I) Phosphine Systems
Electronic spectroscopy, including UV-Visible absorption and photoluminescence spectroscopy, investigates the electronic transitions within a molecule and is fundamental to understanding the optical properties of gold(I) phosphine complexes.
UV-Visible Absorption Spectroscopy: The absorption spectra of gold(I) phosphine complexes typically show intense bands in the UV region (around 230–310 nm). rsc.org These absorptions are generally assigned to π–π* intraligand transitions within the aromatic chromophores of the phosphine ligands. rsc.org The coordination to the gold(I) center often has a minimal effect on the position and shape of these bands. rsc.org
Luminescence Spectroscopy: Many gold(I) phosphine complexes are highly luminescent, a property that is sensitive to the molecular structure, coordination environment, and the presence of aurophilic interactions. rsc.orgrsc.orgbohrium.com These complexes can exhibit both fluorescence and phosphorescence. The heavy gold atom enhances intersystem crossing, leading to efficient population of the triplet state and often resulting in strong room-temperature phosphorescence (RTP). researchgate.netmdpi.com The emission properties can be tuned by modifying the phosphine ligands or other ligands in the coordination sphere. rsc.org For instance, gold(I) complexes with phosphine ligands functionalized with chromophores like triphenylene (B110318) or phenanthrene (B1679779) have been synthesized to systematically study the relationship between structure and luminescence. rsc.orgrsc.orgbohrium.com
| Compound | Absorption λmax (nm) | Fluorescence λem (nm) | Phosphorescence λem (nm) |
|---|---|---|---|
| Complex 1 | ~380 | ~455 | ~620 |
| Complex 2 | ~380 | ~455 | ~620 |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Gold Species or Doped Cdhppg Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. wikipedia.orglibretexts.org While most gold(I) phosphine complexes are diamagnetic (containing no unpaired electrons) and thus EPR-silent, the technique is highly valuable for studying paramagnetic species, such as gold(II) or gold(0) complexes, or for analyzing doped systems.
If a gold(I) phosphine system were to be doped with a paramagnetic metal ion, or if it contained paramagnetic impurities, EPR would be an ideal tool for characterization. researchgate.netnih.gov For example, EPR has been used to study iron(III) doped into nonmagnetic host lattices, providing detailed information on the metal ion's coordination environment through parameters like the g-factor and zero-field splitting. nih.govmdpi.com Similarly, EPR has been employed to investigate radical production by gold nanoparticles and to detect paramagnetic centers in various materials. nih.govaip.org Should a paramagnetic version or a doped system related to gold(I) phosphine complexes be prepared, EPR would offer unique insights into the electronic structure of the paramagnetic centers. researchgate.net
Computational and Theoretical Investigations of Cdhppg Molecular Systems
Quantum Chemical Approaches for Cdhppg Electronic Structure Elucidation
Quantum chemical simulations have become indispensable tools for investigating the ground-state and excited-state properties of gold-phosphine clusters. nih.gov These methods allow for the detailed exploration of geometric and electronic structures, vibrational modes, and bond dissociation energies, complementing experimental data and providing a deeper understanding of the structure-property relationships that govern the behavior of this compound. nih.gov Modern molecular electronic structure theories, particularly Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited states, are necessary to achieve quantitative predictive power for such complexes. aip.org
Ab initio and, more commonly, Density Functional Theory (DFT) calculations are cornerstones in the computational study of gold(I) phosphine (B1218219) complexes like this compound. rsc.org These first-principles methods are employed to accurately determine molecular geometries, relative energies of different isomers, and the thermodynamics of reactions. acs.org High-level ab initio calculations can serve as a benchmark to evaluate the performance of various density functionals. acs.org
DFT simulations have been successfully used to investigate the shapes, bond dissociation energies, and thermodynamic properties of various gold(I) phosphine precursors. bohrium.comresearchgate.net The choice of functional is critical, as most functionals can provide accurate structures but may introduce significant errors in the energy profile of a reaction. acs.org For instance, the B2PLYP double hybrid functional has shown excellent performance in reproducing benchmark ab initio energies for gold-catalyzed reactions. acs.org Furthermore, relativistic effects are significant for heavy elements like gold and must be accounted for, often through relativistic effective potentials or methods like the scalar Zeroth-Order Regular Approximation (ZORA). aip.orgacs.org The validity of these computational models is often confirmed by comparing calculated structures with experimental data from X-ray crystallography, with discrepancies in bond lengths and angles typically falling within a few percent. nih.gov
Table 1: Comparison of Experimental and Calculated Geometric Parameters for a Representative Gold(I) Phosphine Complex
| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) | % Error |
| Complex 1 | Au-Cl | 2.28-2.29 | ~2.34 | ~2% |
| Au-P | 2.22-2.23 | ~2.29 | ~3% | |
| P-Au-Cl | 171 | 171 | 0% | |
| Complex 2 | Au-P | ~2.39 | ~2.5 | ~4.6% |
| P-Au-P | 87.79 | 86.13 | - | |
| P-Au-P | 137.50 | 132.65 | - | |
| P-Au-P | 106.48 | 111.58 | - | |
| Data synthesized from findings reported for similar gold(I) phosphine complexes. nih.gov The specific complexes are simplified for illustrative purposes. |
Molecular orbital (MO) theory provides a framework for understanding the nature of chemical bonds within this compound. The interaction between the phosphine ligand and the gold(I) center involves a dative covalent bond, where the lone pair of electrons on the phosphorus atom is donated to an empty orbital on the gold atom. nih.gov Early MO calculations revealed that this ligation promotes the hybridization of gold orbitals, leading to stronger Au-P bonding. nih.gov
The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is particularly insightful. The energy gap between the HOMO and LUMO (the HLG) is a key parameter that influences the stability and reactivity of the complex. rsc.org For phosphine-stabilized gold clusters, the FMOs and their energy levels can be accurately described by both DFT and density-functional tight-binding (DFTB) methods. rsc.org Studies have shown that the interaction between the HOMO and LUMO of the ligand and the gold fragment is crucial, with a larger energy gap often correlating with better interaction. bohrium.com This analysis also highlights the importance of π-back donation in the bonding between gold and phosphine ligands. bohrium.com
Table 2: Representative HOMO-LUMO Gaps for Gold-Phosphine Clusters
| Gold-Phosphine Cluster | Absorbance (nm) | HOMO-LUMO Gap (eV) |
| Au4(dppm)3 | - | 2.80 |
| Au6(dppp)42 | 310, 380 | 2.20 |
| Au8(PPh3)82 | 430 | 1.80 |
| Au9(PPh3)83 | 465 | 1.74 |
| Au11(PPh3)7Cl3 | 403 | 1.78 |
| This table presents a selection of reported values to illustrate the typical range of HOMO-LUMO gaps in this class of compounds. |
Molecular Dynamics Simulations of this compound in Various Chemical Environments
While quantum chemical methods provide detailed electronic information on static molecules, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various chemical environments, such as in solution. fpsg.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions. ucsf.edu
These simulations are crucial for understanding how this compound behaves in a realistic setting, which is essential for predicting its properties and reactivity in a catalytic cycle. The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. For gold complexes, specialized force fields that can accurately model the unique properties of the metal center are required. pitt.edu By simulating the system over nanoseconds to microseconds, MD can reveal important dynamic processes, such as ligand exchange, substrate binding, and the flexibility of the molecular structure, which influences its catalytic activity. nih.gov
Theoretical Predictions of this compound Reactivity and Selectivity
A primary goal of computational chemistry is to predict the reactivity and selectivity of molecules like this compound before engaging in time-consuming and resource-intensive experiments. nih.gov Theoretical models can provide detailed insights into reaction mechanisms and explain why certain products are favored over others. nih.gov
For gold(I)-catalyzed reactions, computational frameworks have been developed to perform unbiased, automated modeling of complex reaction networks. chemrxiv.org These methods can identify the most likely reaction pathways by calculating the energy barriers for various potential steps. For instance, in reactions involving multiple possible cyclization pathways, DFT calculations can determine the activation energies for each path, thereby predicting the major product. researchgate.net Isotope effect studies, calculated computationally and compared with experimental results, can help confirm the rate-determining step of a reaction. nih.gov The predictive power of these models allows for the screening of different substrates and reaction conditions to optimize for a desired outcome.
Development of Computational Models for Gold(I) Catalyst Design
The insights gained from theoretical investigations are being harnessed to rationally design new and improved gold(I) catalysts. gessnergroup.com Computational modeling allows for the systematic modification of the ligand structure to tune the steric and electronic properties of the catalyst for a specific application. researchgate.net
By building quantitative structure-activity relationships, researchers can correlate calculated molecular properties with experimentally observed catalytic performance. For example, it has been demonstrated that for certain gold-catalyzed cycloisomerization reactions, the selectivity is strongly correlated with the Au-Cl bond length in the precatalyst, a parameter that can be readily calculated. nih.gov This allows for the in silico screening of a large library of potential phosphine ligands to identify candidates that are predicted to have superior activity or selectivity. gessnergroup.com This computational-driven approach, which can involve the design of ligands with confined or sterically demanding architectures, accelerates the development of highly efficient catalysts that can operate at very low loadings, making gold catalysis more sustainable and economically viable. researchgate.netsigmaaldrich.com
Reaction Mechanisms and Catalytic Reactivity of Cdhppg Analogues
General Principles of Gold-Mediated Reaction Mechanisms
Homogeneous gold catalysis primarily relies on the unique properties of gold(I) and gold(III) complexes to act as potent and selective catalysts. Gold catalysts are valued for their ability to function under mild reaction conditions, tolerate oxygen, and exhibit reactivity that is often complementary to other transition metals. tandfonline.com The fundamental principle of gold catalysis lies in its character as a "carbophilic" Lewis acid, showing a strong affinity for carbon-carbon multiple bonds such as those in alkynes, allenes, and alkenes. mdpi.comwikipedia.org
The catalytic cycle in gold(I) chemistry typically begins with a stable, linear, two-coordinate precatalyst, often a phosphine (B1218219) gold chloride complex like [LAuCl]. nih.gov This precatalyst is activated in situ by a halide abstractor, usually a silver salt (e.g., AgSbF₆), to generate a highly electrophilic, coordinatively unsaturated cationic species, notionally "[LAu]⁺". wikipedia.orgnih.gov This active catalyst then coordinates to the π-system of the substrate (e.g., an alkyne), activating it towards nucleophilic attack. mdpi.comwikipedia.org
The subsequent steps involve:
π-Activation: The cationic gold(I) complex coordinates with an alkyne or allene, rendering the carbon atoms highly electrophilic. mdpi.com
Nucleophilic Attack: An external or internal nucleophile attacks the activated π-system. This step is often regioselective and stereoselective. mdpi.comnih.gov
Protodeauration/Reductive Elimination: The resulting organogold intermediate, typically a vinyl-gold species, undergoes protonolysis to release the final product and regenerate the active [LAu]⁺ catalyst, thereby closing the catalytic cycle. wikipedia.orgresearchgate.net
While gold(I) catalysis is more common, gold(III) complexes are also used. Gold(III) is considered a "harder" Lewis acid compared to the "soft" gold(I) and can promote different reaction pathways, sometimes leading to divergent reactivity from the same substrate. tandfonline.commdpi.com The catalytic cycles involving gold(III) can include oxidative addition and reductive elimination steps, cycling between Au(I) and Au(III) oxidation states, a pathway that was once considered challenging for gold. wikipedia.orgawuahlab.com
Mechanistic Studies of Gold(I) Catalysis Relevant to Cdhppg Structure
The structure of the ancillary ligand (L) in [LAu]⁺ complexes is paramount in tuning the catalyst's reactivity, stability, and selectivity. nih.gov For analogues of this compound, which are presumed to be phosphine-based ligands, both electronic and steric properties play a crucial role. The ligand's σ-donating ability modulates the Lewis acidity of the gold center; strongly donating ligands decrease the electrophilicity of the gold cation, while electron-withdrawing ligands enhance it. researchgate.netnih.gov
Mechanistic studies have shown that the choice of phosphine ligand can profoundly influence reaction outcomes. For instance, in divergent cycloadditions, the use of an electron-rich phosphine like JohnPhos can favor one pathway (e.g., a [4+3] cycloaddition), whereas a less donating phosphite ligand can lead to a different product (e.g., a [4+2] adduct). nih.gov This highlights the ligand's role in stabilizing or destabilizing key intermediates and transition states.
Highly sterically demanding phosphine ligands, such as BrettPhos and Me₄t-BuXPhos, have been shown to create a congested environment around the gold center. This steric bulk can enhance catalyst stability, prolong its lifetime, and facilitate challenging transformations by suppressing side reactions. sigmaaldrich.com The linear geometry of gold(I) complexes means that these steric effects are often subtle and non-intuitive compared to catalysis with square-planar or octahedral metal centers. nih.gov Multivariate analysis has been employed to correlate phosphine structural parameters (e.g., cone angle, L/B1 steric parameters) with reaction selectivity, providing a more rational approach to ligand design and selection. nih.govscispace.com
| Phosphine Ligand Type | Key Structural Feature | Effect on Gold(I) Catalyst | Typical Reaction Outcome |
|---|---|---|---|
| Triarylphosphines (e.g., PPh₃) | Moderate steric bulk, tunable electronics | General-purpose, baseline reactivity | Standard hydrofunctionalizations and cycloisomerizations |
| Buchwald-type Biarylphosphines (e.g., JohnPhos) | High steric bulk, electron-rich | Increased stability, can favor specific cyclization pathways | Influences selectivity in divergent cycloadditions nih.gov |
| Highly Hindered Ligands (e.g., BrettPhos) | Extreme steric congestion | Enhanced catalyst lifetime, limits side reactions | Effective in challenging oxidative cyclizations and nitrene transfers sigmaaldrich.com |
| Phosphites (e.g., P(OPh)₃) | Strong π-acceptor, electron-poor | Increases Lewis acidity of gold center | Activates less reactive substrates, can alter reaction pathways nih.gov |
Role of Ligand Cooperativity in this compound-Inspired Catalytic Cycles
In many catalytic systems, ligands are passive "spectators," influencing the metal center's properties without directly participating in bond-making or breaking events. However, a more advanced strategy involves metal-ligand cooperativity (MLC), where the ligand plays an active role in the reaction mechanism. wikipedia.org For this compound-inspired catalysts, this involves designing bifunctional ligands where a secondary functional group on the ligand framework participates in the catalytic cycle. nsf.gov
The rigid, linear geometry of L-Au-substrate complexes presents a spatial challenge for ligand participation. nih.gov Despite this, innovative designs using biarylphosphine backbones have demonstrated effective cooperativity. By placing a functional group at a remote position (e.g., the 3' position of a biphenyl ring), the ligand can interact with the substrate or a reactant. nsf.govnih.gov
Examples of cooperative functionalities include:
Amide Groups: An amide moiety can act as a hydrogen-bond donor or acceptor, directing and activating a protic nucleophile (like a carboxylic acid or water) for its anti-addition to the gold-activated alkyne. This interaction can dramatically increase catalyst turnover numbers (TONs). nih.gov
Basic Amine Groups: A more basic aniline or tertiary amine group on the ligand can function as an internal Brønsted base. This enables the catalyst to facilitate challenging deprotonation steps, leading to unprecedented reactivity in gold catalysis. nsf.gov
This cooperative approach allows the gold center to perform its primary role as a π-acid while the ligand concurrently manages proton transfer or directs nucleophiles, leading to highly efficient and novel transformations. nsf.gov
Proton-Coupled Electron Transfer (PCET) Mechanisms in Gold Coordination Complexes
Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred together in a single, concerted elementary step (CEPТ) or in separate, sequential steps. wikipedia.org While extensively studied in other systems, the role of PCET in gold coordination chemistry is an emerging area of investigation. rsc.orgacs.org
PCET pathways are crucial for reactions that involve a change in the oxidation state of the metal center alongside proton transfer, which are common in catalysis. researchgate.netmdpi.com In the context of gold, PCET mechanisms have been proposed for C-H and O-H bond cleavage. For example, density functional theory (DFT) studies have shown that a gold(III) complex can cleave these bonds via a concerted PCET mechanism, involving the simultaneous movement of a proton and an electron, resulting in the reduction of the gold center from Au(III) to Au(II). rsc.org
The feasibility and rate of PCET are highly dependent on the coordination environment. The ligands surrounding the gold center can influence the redox potential of the metal and the acidity (pKa) of associated protons. Recent studies on atomically precise gold nanoclusters have provided experimental evidence for concerted PCET pathways, demonstrating that the reaction rates are correlated with the cluster size and the flexibility of the gold-ligand framework. acs.orgacs.org Understanding these mechanisms is critical for designing more efficient gold catalysts for redox reactions, such as oxidation and reduction processes. acs.org
Spectroscopic Tracking of Intermediates in this compound-Mediated Reactions
Elucidating the precise mechanism of a catalytic reaction requires the direct observation and characterization of transient intermediates. Due to the high reaction rates, these species are often present in very low concentrations, making them difficult to detect. In situ spectroscopic techniques are powerful tools for monitoring working catalysts under realistic conditions, providing snapshots of the catalytic cycle. youtube.comacs.org
For tracking intermediates in reactions mediated by this compound-gold analogues, several advanced spectroscopic methods are employed:
X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique is highly sensitive to the oxidation state and local coordination environment of the gold atoms. In situ XAS can probe the structure of the active catalyst and identify changes in the gold center's electronic structure during the reaction, confirming, for example, that Au(0) or Au(I) is the dominant active phase. acs.orgresearchgate.net
Vibrational Spectroscopy (Infrared and Raman): In situ IR and Raman spectroscopy can identify surface-adsorbed species and reaction intermediates by detecting their characteristic vibrational modes. youtube.comyoutube.com This allows for the direct observation of substrate coordination to the gold center and the formation of key intermediates like vinyl-gold or gold-carbene species.
These techniques provide crucial experimental evidence to support or refute proposed mechanistic pathways derived from kinetic and computational studies. By combining data from multiple spectroscopic methods, a detailed picture of the catalytic cycle can be constructed, from the activation of the precatalyst to the formation of products and the regeneration of the catalyst. youtube.com
Coordination Chemistry of Dicyclohexylphenylphosphine Ligands with Gold I
Ligand Synthesis and Steric/Electronic Modulation
Dicyclohexylphenylphosphine (B1293621) (Cdhppg) is typically synthesized through the reaction of phenylphosphorus dichloride with cyclohexylmagnesium bromide in an ether solvent ontosight.ai. This synthetic route yields a compound characterized by its bulky cyclohexyl groups and a phenyl ring attached to the phosphorus atom smolecule.com.
The presence of two cyclohexyl groups imparts substantial steric hindrance to the ligand, which is crucial in influencing the coordination environment around the metal center smolecule.comacs.org. This steric bulk can affect reaction selectivity and activity in catalytic applications by hindering the metal center smolecule.com. Concurrently, the phenyl group contributes to the electronic properties of the phosphine (B1218219). This compound is known for its high basicity and nucleophilicity, which are vital for its applications as a ligand ontosight.ai. The combination of steric bulk from the cyclohexyl groups and the electronic characteristics from the phenyl group allows for fine-tuning of the properties of metal complexes, making this compound a versatile ligand in homogeneous catalysis smolecule.comchemimpex.com. The unique structure, combining cyclohexyl and phenyl groups, contributes to its stability and effectiveness in various chemical environments chemimpex.com.
Coordination Geometries and Ligand Field Effects in Gold(I) Phosphine Complexes
Gold(I) complexes featuring phosphine ligands, including this compound, predominantly exhibit a linear coordination geometry rsc.orguniovi.eswikipedia.orgresearchgate.netpnas.orgresearchgate.netuky.edu. This linear arrangement is a characteristic feature of gold(I) due to relativistic effects that stabilize the 6s orbital and expand the 5d orbitals, favoring a coordination number of two researchgate.netrsc.org. The P-Au-X or P-Au-P bond angles typically approach 180°, with reported P-Au-C angles for similar gold(I) phosphine complexes being close to linearity (e.g., 171.9° to 178.8°) rsc.org.
The strong σ-donating abilities of phosphine ligands, such as this compound, are crucial in the coordination sphere of gold(I) complexes rsc.org. These ligands contribute electron density to the gold(I) center, influencing its electronic structure and reactivity. The Au-P bond distances in gold(I) phosphine complexes are typically short, indicating strong metal-ligand interactions researchgate.netmdpi.com. For instance, Au-P bond lengths in various gold(I) phosphine complexes generally range from 2.293 Å to 2.37 Å mdpi.comnih.gov. The stability of the gold-phosphine bond is influenced by relativistic effects, which reduce the tendency for phosphine coordination beyond two-coordination, thus favoring the linear P-Au-P or P-Au-X arrangement researchgate.net.
Ligand field effects in gold(I) phosphine complexes are significant, influencing their photophysical properties and stability. The coordination environment and chromophore positioning within functionalized phosphine ligands can significantly impact intersystem crossing, phosphorescence, and aggregation behavior rsc.org. For example, studies on gold(I) complexes with chromophore-functionalized phosphine ligands have shown that luminescence behavior is heavily influenced by the chromophore type and its coordination environment rsc.org. The electronic transitions, S1–T1 gaps, and aggregation phenomena are significantly impacted by the ligand field rsc.org.
Formation of Homoleptic and Heteroleptic this compound-type Complexes
Gold(I) can form both homoleptic and heteroleptic complexes with phosphine ligands.
Homoleptic Complexes: These complexes contain only one type of ligand. For gold(I), homoleptic phosphine complexes typically take the form of [Au(PR₃)₂]⁺ or [Au(PR₃)₄]⁺, although the latter is less common due to steric congestion, especially with bulky phosphines like this compound wikipedia.orgacs.org. The most favored coordination number for gold(I) is two, leading to linear P-Au-P arrangements in many homoleptic species researchgate.net. Examples of homoleptic gold(I) phosphine complexes include those formed with heteroaryl phosphine ligands, such as [(L)₂Au]ClO₄, where L represents the phosphine ligand researchgate.netrsc.org. Intensely luminescent homoleptic alkynyl decanuclear gold(I) clusters have also been reported, where phosphine derivatives can be formed acs.orgresearchgate.net.
Heteroleptic Complexes: These complexes feature two or more different types of ligands coordinated to the metal center. In the context of gold(I) and this compound, heteroleptic complexes commonly involve a phosphine ligand and another anionic ligand, such as a halide (e.g., chloride) or a thiolate, forming species like [AuX(this compound)] uniovi.esresearchgate.netrsc.org. The synthesis of such complexes often involves the reaction of gold(I) chloride precursors with the corresponding phosphine ligand . Single-crystal X-ray diffraction studies have revealed that heteroleptic complexes can form dimeric structures through hydrogen bonds between neighboring complexes researchgate.netrsc.org. The stability and properties of these heteroleptic complexes are influenced by the trans influence of the anionic ligand on the gold-phosphine bond uniovi.es.
The formation of both homoleptic and heteroleptic complexes highlights the versatility of this compound as a ligand in gold(I) chemistry.
Chelate and Bridging Ligand Architectures in Gold(I) Systems
While dicyclohexylphenylphosphine (this compound) is a monodentate phosphine, meaning it binds to a metal center through a single phosphorus atom, related phosphine ligands can exhibit chelate and bridging architectures in gold(I) systems.
Chelate Ligands: Chelate ligands are polydentate ligands that bind to a metal center through multiple donor atoms, forming a ring structure with the metal. Although this compound itself is monodentate, bidentate phosphines, such as bis(diphenylphosphino)methane (B1329430) (dppm) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are well-known to form chelate complexes with gold(I) acs.org. For instance, [Au(dppe)₂]⁺ is a clear example of a tetracoordinate gold(I) complex formed with a bidentate phosphine acs.org. These chelate complexes often exhibit enhanced stability due to the chelate effect.
Bridging Ligands: Bridging ligands connect two or more metal centers. In gold(I) chemistry, phosphine ligands can act as bridging ligands, forming polynuclear gold(I) complexes. These complexes often exhibit unique photophysical properties, which are related to the Au···Au separation, known as aurophilic interactions acs.org. Flexible bidentate cyclic phosphines have been used as templates to construct binuclear heteroleptic phosphine alkynyl complexes, where the phosphine bridges two gold(I) centers nih.gov. In some cases, an aryl carbon atom can also bridge two gold atoms wikipedia.org. The formation of such bridging architectures is influenced by the nature of the phosphine ligand and the reaction conditions.
Chirality and Stereoselectivity in Gold(I) Coordination Compounds with Phosphine Ligands
Chirality and stereoselectivity are increasingly important aspects in the design and application of gold(I) coordination compounds with phosphine ligands, particularly in asymmetric catalysis. While dicyclohexylphenylphosphine itself is achiral, its derivatives or other chiral phosphine ligands can be incorporated into gold(I) complexes to induce stereoselectivity.
Chiral phosphine ligands, often derived from ferrocene (B1249389) or other scaffolds, have been successfully employed in gold(I) catalysis to achieve high enantioselectivities in various reactions nih.govresearchgate.netresearchgate.net. For example, planar chiral 1,3-disubstituted ferrocene phosphines have been synthesized and applied in enantioselective gold(I)-catalyzed cycloadditions, demonstrating the ability to control the stereochemical outcome of reactions nih.gov. These chiral ligands create a specific chiral environment around the gold(I) center, influencing the approach of substrates and leading to the preferential formation of one enantiomer over another nih.govresearchgate.net.
The stereoselective properties of these complexes are often rationalized through computational studies, which can reveal the working mode of the catalyst and the role of attractive noncovalent interactions in directing the folding of the substrate within the chiral environment nih.govresearchgate.net. The design of chiral gold(I) catalysts involves careful consideration of the ligand's structure, including the presence of chiral centers or planar chirality, and its ability to form well-defined coordination geometries that promote stereoselective transformations nih.gov.
Supramolecular Chemistry and Self Assembly Utilizing Cdhppg Motifs
Design and Synthesis of Gold-Containing Supramolecular Architectures
The design and synthesis of gold-containing supramolecular architectures utilizing Cdhppg motifs leverage the inherent properties of gold(I) and the specific characteristics of the dicyclohexylphenylphosphine (B1293621) ligand. Gold(I) complexes, especially those with phosphine (B1218219) ligands, are well-known for their propensity to engage in aurophilic interactions, which are weak, attractive forces between closed-shell gold(I) centers nih.gov. These interactions, typically ranging from 2.9 to 3.5 Å, are comparable in strength to hydrogen bonds and are crucial for the formation of various supramolecular assemblies, including rings, chains, and higher-order networks.
The synthesis of gold(I) phosphine complexes often involves the reaction of gold(I) precursors (e.g., gold halides) with phosphine ligands. For this compound, chlorobis(dicyclohexylphenylphosphine)gold(I), the bulky nature of the dicyclohexylphenylphosphine ligand influences the coordination geometry and the extent of aurophilic interactions. While simple phosphine gold(I) halide complexes like [AuX(PR3)] tend to form linear two-coordinate structures, the presence of two phosphine ligands in this compound suggests a more complex coordination environment or the formation of dinuclear/polynuclear species where the phosphine ligands bridge gold centers or facilitate specific intermolecular interactions. The geometry of chlorobis(dicyclohexylphenylphosphine)gold(I) has been described as distorted trigonal planar, with specific Au-P and Au-Cl distances and P-Au-P and P-Au-Cl angles influencing its self-assembly behavior.
Host-Guest Chemistry Involving Organogold(I) Scaffolds
Organogold(I) scaffolds, including those derived from this compound, exhibit potential in host-guest chemistry due to their ability to form well-defined cavities or binding pockets through self-assembly. The linear or slightly bent coordination geometry of gold(I) allows for the creation of open frameworks or discrete molecular cages that can encapsulate smaller guest molecules. The phosphine ligands in this compound, with their bulky cyclohexyl and phenyl substituents, can define the size and shape of these cavities, influencing the selectivity and affinity for various guests.
Host-guest interactions in these systems are typically driven by a combination of weak forces, including van der Waals forces, C-H···π interactions, and potentially weak hydrogen bonds if appropriate functional groups are present on the guest or the scaffold. The d¹⁰ electronic configuration of gold(I) renders its complexes diamagnetic and often luminescent, which can be exploited for sensing applications where guest binding leads to changes in spectroscopic properties americanelements.com. For instance, the encapsulation of specific analytes within the gold(I) scaffold's cavity could induce a detectable shift in luminescence, providing a mechanism for chemical sensing or recognition. The ability to tune the size and chemical environment of the host cavity by modifying the phosphine ligand offers a versatile platform for designing selective host systems.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Gold(I) Units
The integration of gold(I) units, such as those found in this compound, into Metal-Organic Frameworks (MOFs) and coordination polymers represents an exciting area of supramolecular chemistry. MOFs and coordination polymers are extended crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. Gold(I) complexes, particularly those with bridging ligands or those capable of strong aurophilic interactions, can serve as effective building blocks for these porous materials.
The formation of gold(I)-containing MOFs and coordination polymers can lead to materials with unique properties, including luminescence, porosity, and catalytic activity. The aurophilic interactions between gold(I) centers can contribute to the structural integrity and rigidity of the framework, while the porous nature allows for applications in gas storage, separation, and heterogeneous catalysis. The design principles often involve selecting multi-topic organic linkers that can coordinate to the gold(I) centers in a predictable manner, leading to desired extended structures.
Crystal Engineering Principles for this compound-Based Assemblies
Crystal engineering, the understanding and utilization of intermolecular interactions to design and synthesize crystals with desired properties, is fundamental to controlling the self-assembly of this compound-based systems. For this compound, the primary intermolecular forces influencing crystal packing include aurophilic interactions, C-H···X hydrogen bonds (where X is chloride or other electronegative atoms), and van der Waals forces nih.gov.
The linear or distorted trigonal planar geometry around the gold(I) center in this compound, coupled with the steric bulk of the dicyclohexylphenylphosphine ligands, dictates how individual molecules or primary coordination units pack in the solid state. Aurophilic interactions, being directional and attractive, can lead to the formation of one-dimensional chains or two-dimensional layers of gold atoms nih.gov. The specific arrangement of these chains or layers is then further influenced by weaker C-H···Cl interactions and the packing efficiency of the bulky phosphine ligands.
By manipulating the reaction conditions (e.g., solvent, temperature, concentration) and potentially introducing co-crystallizing agents, researchers can steer the self-assembly process towards specific crystal polymorphs or supramolecular isomers. The ability to predict and control the crystal structure is crucial for tailoring the material's bulk properties, such as luminescence, mechanical strength, and guest adsorption capabilities. Understanding the interplay between strong coordination bonds and weaker non-covalent interactions is key to rational crystal engineering of this compound-based assemblies.
Applications of Cdhppg in Advanced Materials Science
Integration of Gold(I) Phosphine (B1218219) Complexes in Functional Materials
The integration of gold(I) phosphine complexes into functional materials is largely driven by their fascinating luminescent properties. researchgate.netrsc.orgrsc.orgrsc.org These complexes are known to exhibit tunable emission colors, high quantum yields, and, in some cases, stimuli-responsive behavior. rsc.org This has led to their investigation and application in various optoelectronic devices.
One of the most promising areas of application is in Organic Light-Emitting Diodes (OLEDs) . Dinuclear and mononuclear gold(I) phosphine complexes have been successfully utilized in the fabrication of electroluminescent devices. rsc.org The luminescence in these materials often arises from electronic transitions that can be influenced by both the metallic center and the coordinated ligands. rsc.org By carefully designing the phosphine ligands, particularly by functionalizing them with chromophores, the emissive properties of the resulting gold(I) complexes can be precisely controlled. rsc.orgrsc.org This allows for the creation of materials that emit light across the visible spectrum, a crucial requirement for display and lighting technologies.
Another key application is in the development of sensors . The luminescence of gold(I) phosphine complexes can be sensitive to their environment, making them excellent candidates for chemical sensing. researchgate.net Changes in the emission properties can be triggered by the presence of specific analytes, forming the basis for highly sensitive and selective sensors.
The photophysical properties of these complexes are summarized in the table below, showcasing the effect of different phosphine ligands on their emission characteristics.
| Complex Type | Ligand Features | Emission Color | Potential Application |
| Mononuclear Au(I) Phosphine | Simple aryl or alkyl phosphines | Blue to Green | OLEDs, Sensors |
| Dinuclear Au(I) Diphosphine | Bridging diphosphine ligands | Green to Orange-Red | OLEDs, Bioimaging |
| Chromophore-functionalized Au(I) | Phosphines with attached aromatic groups | Tunable across visible spectrum | Advanced OLEDs, specialized sensors |
This table provides a generalized overview of the emission properties of different classes of gold(I) phosphine complexes and their potential applications in functional materials.
Cdhppg as a Component in Catalytic Materials
While the placeholder "this compound" likely refers to materials derived from gold(I) phosphine complexes, it is the core gold(I) phosphine unit that imparts catalytic activity. These complexes have been extensively studied as catalysts in a variety of organic transformations. nih.gov Gold was once considered catalytically inert, but the discovery of the catalytic prowess of gold nanoparticles and complexes has opened up new avenues in catalysis. nih.gov
Gold(I) phosphine complexes are particularly effective as homogeneous catalysts . rsc.org Their catalytic activity often stems from the Lewis acidic nature of the gold(I) center, which can activate unsaturated bonds like those in alkynes and allenes. soci.org The choice of the phosphine ligand is critical, as it influences both the stability and the reactivity of the catalyst. rsc.orgsigmaaldrich.com
Recent research has shown that cationic gold(I) complexes stabilized by highly sterically demanding phosphine ligands are exceptionally effective catalysts. sigmaaldrich.com The steric bulk around the gold center not only enhances the stability of the complex, leading to a longer catalyst lifetime, but also helps to prevent side reactions, thereby improving the selectivity of the desired transformation. sigmaaldrich.com
Some of the key catalytic applications of gold(I) phosphine complexes are listed below:
Hydroamination: The addition of N-H bonds across carbon-carbon multiple bonds.
Cycloisomerization: The intramolecular rearrangement of enynes and diynes to form cyclic products. scispace.com
Oxidative Cyclization: Formation of heterocyclic compounds through an oxidative process. sigmaaldrich.com
Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
The following table highlights the impact of different phosphine ligands on the catalytic performance of gold(I) complexes in a representative reaction.
| Phosphine Ligand | Steric Hindrance | Electron-Donating Ability | Catalytic Efficiency |
| Triphenylphosphine (B44618) (PPh₃) | Moderate | Moderate | Moderate |
| BrettPhos | High | High | High |
| Me₄t-BuXPhos | Very High | High | Very High |
This table illustrates the trend of increasing catalytic efficiency with greater steric hindrance and electron-donating character of the phosphine ligand in many gold(I)-catalyzed reactions.
Structure-Property Relationships in this compound-Derived Materials
The functional properties of materials derived from gold(I) phosphine complexes are intrinsically linked to their molecular and supramolecular structures. Understanding these structure-property relationships is crucial for the rational design of new materials with tailored functionalities.
At the molecular level, the nature of the phosphine ligand plays a paramount role. The electronic properties of the ligand, such as its σ-donating and π-accepting capabilities, directly influence the electronic structure of the gold(I) center. nih.gov This, in turn, affects both the catalytic activity and the photophysical properties of the complex. nih.gov For instance, strongly electron-donating phosphines can increase the electron density at the gold center, which can be beneficial for certain catalytic cycles. sigmaaldrich.com
The steric profile of the phosphine ligand is equally important. As mentioned earlier, bulky ligands can enhance catalytic performance. sigmaaldrich.com In the context of luminescent materials, the steric bulk can prevent quenching of the excited state by inhibiting close intermolecular contacts, thus leading to higher emission quantum yields in the solid state.
A systematic study of gold(I) complexes with phosphine ligands functionalized with different chromophores (triphenylene, phenanthrene (B1679779), and carbazole) revealed that the positioning of the chromophore and the coordination environment significantly influence photophysical behaviors like intersystem crossing and phosphorescence. rsc.orgrsc.org
Development of Hybrid Materials with Gold(I) Phosphine Building Blocks
The versatility of gold(I) phosphine complexes allows for their use as building blocks in the creation of more complex hybrid materials. These materials combine the unique properties of the gold(I) phosphine unit with those of other materials, such as nanoparticles or polymers, to achieve synergistic effects and novel functionalities.
One prominent area of research is the development of gold nanoparticles (AuNPs) functionalized with phosphine ligands . rsc.orgresearchgate.netmdpi.com The phosphine ligands act as stabilizing agents for the nanoparticles, preventing their aggregation. researchgate.net Furthermore, the electronic and catalytic properties of the gold(I) phosphine unit can be imparted to the nanoparticle surface. This has led to the creation of novel catalytic systems where the AuNPs serve as a support for the catalytically active gold complexes. nih.gov Phosphine oxide derivatives have also been used to stabilize AuNPs, with the structure of the ligand influencing the stability of the nanoparticles. rsc.org
Another approach involves the incorporation of gold(I) phosphine complexes into polymer matrices . This can be achieved by either physically blending the complexes with a polymer or by covalently attaching them to the polymer backbone. Polymer-functionalized gold nanoparticles are another class of these hybrid materials. nih.gov Such hybrid materials can exhibit enhanced processability and mechanical properties compared to the crystalline gold complexes alone, while retaining the desired luminescent or catalytic properties. These materials hold promise for applications in flexible electronic devices, sensors, and recyclable catalytic systems.
The table below summarizes some of the hybrid materials developed using gold(I) phosphine building blocks and their potential applications.
| Hybrid Material Type | Description | Key Properties | Potential Applications |
| Phosphine-Functionalized AuNPs | Gold nanoparticles stabilized by phosphine ligands | High surface area, enhanced stability, catalytic activity | Heterogeneous catalysis, sensing, bioimaging |
| Au(I) Phosphine-Polymer Blends | Gold(I) phosphine complexes dispersed in a polymer matrix | Processability, luminescence, mechanical stability | Flexible displays, luminescent films |
| Polymer-Grafted Au(I) Phosphines | Gold(I) phosphine complexes covalently bonded to polymer chains | Recyclability, controlled catalytic environment | Recyclable catalysts, smart materials |
This table showcases the diversity of hybrid materials that can be created by integrating gold(I) phosphine complexes with other material platforms.
Compound Name Reference Table
| Abbreviation/Name | Full Chemical Name |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl |
| Me₄t-BuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropyl-3,4,5,6-tetramethyl-1,1'-biphenyl |
| PPh₃ | Triphenylphosphine |
Specific Catalytic Transformations Enabled by Gold I Phosphine Catalysts General Scope, Including Cdhppg
Homogeneous Gold(I) Catalysis in Organic Synthesis
Homogeneous gold(I) catalysis has become an invaluable tool for synthetic organic chemists, enabling the construction of complex molecular architectures with high efficiency and selectivity. beilstein-journals.org Gold(I) phosphine (B1218219) complexes are particularly effective in activating alkynes, allenes, and alkenes, facilitating a wide range of transformations.
One of the hallmark applications of homogeneous gold(I) catalysis is in cycloisomerization reactions, where acyclic starting materials are converted into carbocyclic and heterocyclic products. frontiersin.org These reactions often proceed with excellent atom economy, as all the atoms of the starting material are incorporated into the final product. The reactivity and selectivity of these transformations can be finely tuned by modifying the steric and electronic properties of the phosphine ligand. For instance, sterically demanding and electron-rich phosphine ligands can enhance the stability and reactivity of the gold catalyst, leading to improved catalytic efficiency. sigmaaldrich.comgessnergroup.com
Gold(I) phosphine catalysts are also employed in a variety of other organic transformations, including:
Addition of heteroatom nucleophiles to unsaturated bonds: This includes the addition of water, alcohols, and amines to alkynes and allenes, providing access to a wide range of functionalized molecules.
Rearrangement reactions: Gold(I) catalysts can promote various skeletal rearrangements, leading to the formation of complex molecular scaffolds.
Cycloaddition reactions: These catalysts can facilitate cycloaddition reactions, such as [4+2] and [4+3] cycloadditions, for the construction of cyclic systems. nih.gov
The versatility of homogeneous gold(I) catalysis is further highlighted by its application in the total synthesis of natural products. acs.org
Table 1: Examples of Homogeneous Gold(I)-Catalyzed Reactions
| Reaction Type | Substrate | Catalyst | Product | Reference |
|---|---|---|---|---|
| Cycloisomerization | 1,6-enyne | [P(t-Bu)2(o-biphenyl)]AuCl / AgSbF6 | Bicyclic compound | nih.gov |
| Hydroamination | Phenylacetylene and Aniline | [AuCl(IPr)] / NaBArF | Imine | researchgate.net |
| Oxidative Cyclization | Chiral sulfinimines | BrettPhosAuNTf2 | Enantioenriched azetidinones | sigmaaldrich.com |
| Intramolecular Nitrene Transfer | Azido-containing substrate | BrettPhosAuNTf2 | Bicyclic pyrrole | sigmaaldrich.com |
Heterogeneous Catalysis Incorporating Gold(I) Phosphine Sites
While homogeneous gold catalysts offer excellent activity and selectivity, their separation and recycling can be challenging. To address this, significant research has focused on the development of heterogeneous gold catalysts, where the active gold species are immobilized on a solid support. nih.govdesy.de This approach combines the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems, such as ease of separation and catalyst reusability. acs.org
Gold nanoparticles supported on various materials, such as metal oxides and polymers, have shown remarkable catalytic activity in a range of reactions, including oxidation and hydrogenation. nih.govyoutube.com The catalytic performance of these materials is highly dependent on the size and shape of the gold nanoparticles, as well as the nature of the support material.
Atomically precise gold phosphine clusters have also been utilized as precursors for supported gold catalysts. researchgate.netbohrium.com These well-defined clusters allow for a more controlled preparation of the final catalytic material. The phosphine ligands can play a crucial role in stabilizing the gold nanoparticles and modulating their electronic properties, thereby influencing their catalytic activity. nih.govchemrxiv.org
Table 2: Supported Gold Catalysts in Heterogeneous Reactions
| Catalyst | Support | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Au Nanoparticles | TiO2 | CO Oxidation | High activity at low temperatures. | desy.de |
| Binuclear Gold Phosphine Complexes | Al2O3 | CO Oxidation | Ligand decomposition affects catalyst activity and stability. | nih.govchemrxiv.org |
| Gold(I) Phosphine Complexes | Chiral Silica Nanohelices | Spirocyclization | High reactivity and recyclability. | acs.org |
Catalytic Activation of Small Molecules (e.g., CO2) by Gold Complexes
The activation of small, abundant molecules like carbon dioxide (CO₂) is a key area of research in sustainable chemistry. Gold(I) phosphine complexes have shown promise in the catalytic activation and transformation of CO₂ into valuable chemicals.
Recent studies have demonstrated the insertion of CO₂ into gold-hydride (Au-H), gold-hydroxide (Au-OH), and gold-amide (Au-NH) bonds, forming gold formate, carbonate, and carbamate complexes, respectively. acs.orgnih.gov These reactions are often facilitated by sterically demanding phosphine ligands that stabilize the reactive gold species. The ability to trap and activate CO₂ opens up possibilities for its use as a C1 feedstock in organic synthesis.
Computational studies have provided insights into the mechanism of CO₂ activation by gold complexes. For example, in the reaction of CO₂ with a gold-aluminyl complex, the gold-aluminum bond acts as the nucleophile, cooperatively activating the CO₂ molecule. nih.gov
Gold(I) Catalysis in Sustainable Chemical Transformations
The principles of green chemistry are increasingly guiding the development of new catalytic processes. Gold(I) catalysis aligns well with these principles due to its often mild reaction conditions, high atom economy, and the potential for catalyst recycling. soci.org
Many gold-catalyzed reactions can be performed at room temperature and are tolerant of air and moisture, reducing the energy input and simplifying the experimental setup. soci.org The high selectivity of gold catalysts often minimizes the formation of byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification.
Electrocatalysis Involving Gold(I) Coordination Complexes
Electrocatalysis, which utilizes electrical energy to drive chemical reactions, offers a sustainable alternative to traditional chemical processes. Gold has been widely studied as an electrode material in various electrocatalytic reactions, including the oxidation of carbon monoxide and alcohols, and the reduction of oxygen and carbon dioxide. rsc.org The electrocatalytic activity of gold is highly dependent on the pH of the reaction medium and the surface structure of the electrode. rsc.org
While much of the research has focused on metallic gold surfaces, there is growing interest in the use of gold coordination complexes as molecular electrocatalysts. mdpi.com These complexes offer the advantage of a well-defined active site, allowing for a more systematic study of the reaction mechanism and the optimization of the catalyst's performance.
Recent studies have explored the use of gold(I) carbene complexes in the electrocatalytic reduction of CO₂. mdpi.comresearchgate.net Cyclic voltammetry experiments have shown that these complexes can exhibit catalytic activity towards CO₂ reduction, highlighting the potential for developing new gold-based molecular electrocatalysts for this important transformation.
Table of Compound Names
| Abbreviation/Name | Chemical Name |
| BrettPhosAuNTf2 | [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide |
| IPrAuNTf2 | [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) bis(trifluoromethanesulfonyl)imide |
| [P(t-Bu)2(o-biphenyl)]AuCl | Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) |
| AgSbF6 | Silver hexafluoroantimonate |
| [AuCl(IPr)] | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) |
| NaBArF | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |
| CO | Carbon Monoxide |
| CO₂ | Carbon Dioxide |
| TiO₂ | Titanium Dioxide |
| Al₂O₃ | Aluminum Oxide |
Future Directions and Emerging Research Frontiers for Cdhppg
Exploration of Novel Ligand Designs for Gold(I) Phosphine (B1218219) Complexes
The design of novel ligands is a critical avenue for enhancing the performance and expanding the utility of gold(I) phosphine complexes, including Cdhppg. Phosphine ligands are traditionally favored in gold(I) complexes due to their robust σ-donating abilities. rsc.orgresearchgate.net However, recent advancements highlight the potential of functionalizing these ligands with chromophores to introduce intrinsic luminescent properties, opening doors for applications in optoelectronic devices, sensors, and bioimaging. rsc.orgresearchgate.net This approach could allow for tuning the emissive properties of gold(I) complexes, providing foundational insights into how luminescence can be broadly controlled in materials. rsc.org
Furthermore, researchers are exploring ligand designs with rigid and extended frameworks that can project functional groups to direct nucleophilic attacks at the gold-activated triple bond, potentially leading to more efficient and selective catalytic reactions. nih.gov The steric bulk of phosphine ligands, such as those derived from di(1-adamentyl)phosphine, plays a crucial role in influencing the geometry and reactivity of the gold center. nih.gov Future work on this compound could involve incorporating such functionalized or sterically demanding phosphine ligands to fine-tune its catalytic activity, improve selectivity, or impart new functionalities beyond traditional catalysis. Studies on mixed N-heterocyclic carbene (NHC)-gold(I)-phosphine complexes also indicate the possibility of ligand scrambling, suggesting dynamic behavior that could be exploited for responsive catalytic systems or require careful design to maintain stability. mdpi.com
Advanced In Situ Characterization of this compound Catalytic Species
A deeper understanding of this compound's catalytic mechanisms necessitates the application of advanced in situ and operando characterization techniques. These methods enable real-time analysis of catalytic processes, providing critical insights into interfacial active sites, dynamic structural changes, and the formation and transformation of surface species and intermediates under actual reaction conditions. nih.govpnnl.govmdpi.comannualreviews.org
Techniques such as X-ray diffraction (XRD), High-resolution transmission electron microscopy (HRTEM), Electron paramagnetic resonance (EPR), X-ray photoelectron spectroscopy (XPS), and temperature-programmed reduction (TPR) are routinely employed to characterize gold-based catalysts, revealing information about particle shape, size, morphology, oxidation state, and surface composition. nih.govmdpi.com More specifically, in situ transmission electron microscopy has been instrumental in revealing dynamic structural changes in ultrasmall gold nanoparticles during catalytic reactions, challenging the traditional view of catalyst structural rigidity. pnnl.gov X-ray absorption spectroscopy (XAS) is crucial for understanding electrochemical processes, providing insights into the electronic and geometric structure of catalysts and correlating catalyst transformation with kinetics and product selectivity. annualreviews.org Surface-enhanced Raman Spectroscopy (SERS) offers high surface sensitivity and selectivity, making it powerful for tracking the formation and transformation of surface species and intermediates. annualreviews.org Applying these advanced in situ techniques to this compound will be vital for elucidating the precise nature of its active species, identifying key intermediates, and understanding the factors that govern its stability and activity during catalysis.
Integration of Machine Learning and AI in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research, including the study and development of this compound. AI and ML offer powerful tools for accurate prediction of chemical properties, de novo molecular design, chemical reaction prediction, and retrosynthetic analysis. sioc-journal.cnresearchgate.net In catalysis, ML is already helping to build better models, understand complex catalytic processes, and generate new knowledge by integrating with computational methods and analyzing large quantities of experimental data. nih.govresearchgate.net
For this compound, ML and AI can be leveraged to:
Predict Catalytic Performance: Develop models that correlate structural features of this compound and its derivatives with their catalytic activity, selectivity, and stability. sioc-journal.cn
Optimize Reaction Conditions: Use ML algorithms to identify optimal reaction parameters (e.g., temperature, solvent, co-catalysts) for this compound-catalyzed transformations. nih.gov
Accelerate Ligand Discovery: Employ AI-driven molecular design platforms to propose novel phosphine ligands that could enhance this compound's properties or introduce new functionalities. researchgate.net
Analyze Complex Data: Process and interpret vast datasets generated from high-throughput screening experiments and advanced characterization techniques, identifying subtle trends and correlations that might be missed by traditional analysis. researchgate.net
Automate Research: Potentially streamline discovery processes and optimize reaction conditions efficiently through human-AI collaboration. nih.gov
Multi-Scale Computational Modeling of this compound Reactivity and Assemblies
Multi-scale computational modeling is indispensable for gaining a comprehensive understanding of this compound's reactivity and potential assemblies, bridging the gap between atomistic details and macroscopic phenomena. These approaches integrate information across various length and time scales, from quantum-mechanical descriptions of bond-breaking events to mesoscopic and macroscopic behaviors. researchgate.netnih.gov
Key computational methods relevant to this compound research include:
Density Functional Theory (DFT): Provides detailed electronic and structural information about active sites, enabling the prediction of reaction pathways and activation energies. researchgate.netnih.govrsc.org
Molecular Dynamics (MD) Simulations: Used to study dynamic structural changes and the behavior of intermediate species, especially in complex environments. pnnl.govresearchgate.netnih.gov
Ab Initio Thermodynamics and Kinetic Monte Carlo (KMC) Simulations: Can be employed to model reaction networks and predict catalytic activity under realistic conditions. researchgate.netnih.gov
For this compound, multi-scale modeling can elucidate the precise mechanisms of its catalytic reactions, predict its stability in different environments, and explore its potential for self-assembly. Gold(I) complexes are known to exhibit aurophilic interactions, leading to the formation of dimers, oligomers, and supramolecular assemblies with unique photophysical properties. researchgate.netrsc.org Computational modeling can provide insights into these aggregation behaviors and their impact on catalytic performance or material properties.
Synergistic Approaches in Organogold Chemistry: Bridging Disciplinary Gaps
Future research on this compound will increasingly benefit from synergistic approaches that bridge disciplinary gaps within organogold chemistry and beyond. Gold complexes are not only powerful catalysts but also show promise in medicinal chemistry, material science, and as components in optoelectronic devices and sensors. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com
Synergistic catalytic methods, such as combining gold catalysis with other transition metals (e.g., iron, palladium) or integrating photochemical activation, represent a significant frontier. acs.orgnih.gov These hybrid approaches can unlock new reactivities and overcome limitations of single-metal systems, potentially leading to more efficient and selective transformations. For instance, combining gold π-activation with redox catalysis has shown promise in alkyne trifunctionalization, where co-catalysts can prevent issues like protodeauration. nih.gov
Bridging the gaps between synthetic chemistry, advanced characterization, computational modeling, and application-driven research will be crucial for the holistic development of this compound. This interdisciplinary collaboration can accelerate the discovery of new gold-catalyzed reactions, facilitate the rational design of improved catalysts, and translate fundamental insights into practical applications in diverse fields.
Q & A
How can researchers formulate a focused research question for studying Cdhppg in experimental settings?
- Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews (e.g., PubMed, Web of Science). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound influence [specific biological pathway] under [defined experimental conditions] compared to [control/alternative compound]?" Ensure alignment with hypotheses grounded in prior mechanistic studies .
Q. What are the key steps to design a robust experimental protocol for this compound-related studies?
- Methodological Answer :
Define Variables : Isolate dependent (e.g., enzyme activity) and independent variables (e.g., this compound concentration).
Control Groups : Include positive/negative controls to validate assay specificity.
Replication : Use ≥3 biological replicates to account for variability.
Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal/human subject protocols .
Q. How should researchers operationalize core concepts (e.g., 'bioactivity' or 'mechanism of action') in this compound studies?
- Methodological Answer : Use measurable proxies (e.g., IC₅₀ for bioactivity, Western blotting for protein expression). Avoid ambiguous terms by aligning definitions with established ontologies (e.g., ChEBI for chemical properties) .
Advanced Research Questions
Q. How can contradictory findings in this compound studies be systematically analyzed?
- Methodological Answer :
- Step 1 : Map inconsistencies using a contradiction matrix (e.g., conflicting results on cytotoxicity in different cell lines).
- Step 2 : Evaluate methodological differences (e.g., assay sensitivity, solvent effects).
- Step 3 : Conduct meta-analyses to identify trends across studies .
- Example Table :
| Study | This compound Concentration | Cell Line | Outcome | Potential Confounder |
|---|---|---|---|---|
| A et al. | 10 μM | HeLa | Apoptosis | DMSO solvent |
| B et al. | 50 μM | HEK293 | No effect | Serum-free medium |
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?
- Methodological Answer :
- Segmented Regression : Identify threshold effects.
- Machine Learning : Use random forests to predict bioactivity based on molecular descriptors.
- Bayesian Modeling : Quantify uncertainty in EC₅₀ estimates .
Q. How can researchers optimize this compound’s stability in long-term pharmacokinetic studies?
- Methodological Answer :
- Formulation Screening : Test lyophilization vs. cryopreservation.
- Analytical Validation : Use HPLC-MS to track degradation products.
- Environmental Controls : Monitor pH, temperature, and light exposure .
Cross-Cutting Methodological Challenges
Q. What strategies mitigate bias in this compound’s in vitro-to-in vivo extrapolation (IVIVE)?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate organ-specific parameters.
- Microphysiological Systems : Use organ-on-chip platforms to mimic human physiology .
Q. How can interdisciplinary approaches (e.g., computational chemistry + wet-lab validation) enhance this compound research?
- Methodological Answer :
In Silico Screening : Predict binding affinities via molecular docking (e.g., AutoDock Vina).
Experimental Validation : Confirm hits using SPR (Surface Plasmon Resonance).
Iterative Refinement : Adjust computational models based on empirical data .
Quality Assurance & Reproducibility
Q. What criteria should govern the selection of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Prioritize analogs with:
Q. How can researchers ensure reproducibility in this compound studies across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
